PIM Kinase Inhibitory Potency: Class-Level Inference from Thiazolecarboxamide Patent SAR
The thiazolecarboxamide chemotype represented by the target compound has been disclosed in the Incyte PIM kinase inhibitor patent family (US10828290). Compounds within this series bearing the thiazole-2-yl carboxamide motif achieved PIM-1 enzymatic IC₅₀ values of <100 nM in Pim Enzyme Assays . In contrast, the first-generation imidazo[1,2-b]pyridazine clinical candidate SGI-1776—which lacks the thiazole carboxamide substituent—exhibits PIM-1 IC₅₀ of 7 nM, PIM-2 IC₅₀ of 363 nM, and PIM-3 IC₅₀ of 69 nM, with approximately 50-fold selectivity for PIM-1 over PIM-2 and 10-fold over PIM-3 . AZD1208, a structurally unrelated pan-PIM inhibitor, shows PIM-1 IC₅₀ of 0.4 nM (ATP = Km) but with a fundamentally different selectivity profile (PIM-2 IC₅₀ = 5.0 nM, PIM-3 IC₅₀ = 1.9 nM) . The target compound's distinct thiazole-substituted imidazo[1,2-b]pyridazine core thus occupies a unique SAR niche: combining the PIM-active imidazo[1,2-b]pyridazine scaffold with a thiazole amide that, in related series, confers sub-100 nM PIM-1 potency and a selectivity fingerprint that differs from both SGI-1776 (imidazo[1,2-b]pyridazine without thiazole) and AZD1208 (non-imidazopyridazine core). Note: No direct IC₅₀ value is publicly available for this specific compound; the quantitative potency range is inferred from the patent class.
| Evidence Dimension | PIM-1 kinase enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Inferred <100 nM (class-level; based on thiazolecarboxamide PIM inhibitor patent series) |
| Comparator Or Baseline | SGI-1776: PIM-1 IC₅₀ = 7 nM; AZD1208: PIM-1 IC₅₀ = 0.4 nM (ATP = Km) [REFS-2, REFS-3] |
| Quantified Difference | Target compound inferred potency within 1–2 orders of magnitude of clinical benchmarks; exact difference not quantifiable without direct assay data |
| Conditions | Pim Enzyme Assay (cell-free, recombinant human PIM-1); SGI-1776 and AZD1208 values from published kinase inhibition assays |
Why This Matters
The thiazole carboxamide substitution differentiates the target compound from non-thiazole imidazo[1,2-b]pyridazines (e.g., SGI-1776) in both chemotype and inferred kinase-selectivity space, making it suitable for SAR studies where thiazole-mediated hinge-region or allosteric interactions are being probed.
- [1] Xue C, Li Y, Feng H, Zhang K. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. BindingDB Entry 8861; US Patent US10828290. Pim Enzyme Assay IC50 <100 nM for representative thiazolecarboxamide compounds. View Source
- [2] Natarajan K, Bhullar J, Shukla S, et al. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Biochemical Pharmacology. 2013;85(4):514-524. IC50 values: PIM-1 = 7 nM, PIM-2 = 363 nM, PIM-3 = 69 nM. View Source
- [3] Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-913. IC50 values: PIM-1 = 0.4 nM, PIM-2 = 5.0 nM, PIM-3 = 1.9 nM (ATP = Km). View Source
